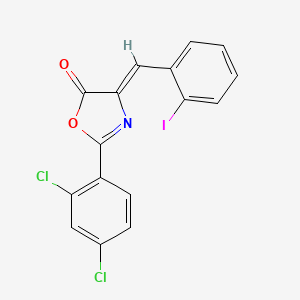
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBO is a heterocyclic compound that contains an oxazole ring and an imine group. It is synthesized through a multistep process and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one exerts its antitumor activity by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has also been found to have antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer agents. Additionally, 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been found to have antiviral, antioxidant, and anti-inflammatory properties, which may have potential applications in the treatment of various diseases. However, one of the limitations of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is its complex synthesis method, which may limit its availability for use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is the development of new anticancer agents based on the structure of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one and its potential applications in the treatment of viral infections and inflammatory and oxidative stress-related diseases. Further studies are also needed to optimize the synthesis method of 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one and to improve its availability for use in lab experiments.
Méthodes De Synthèse
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-iodobenzylamine to form the amide. This amide is then cyclized with triethylamine and carbon disulfide to form the oxazole ring. The resulting compound is then deprotected to obtain 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one.
Applications De Recherche Scientifique
2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity and has been investigated as a potential anticancer agent. 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has also been found to have antiviral activity and has been studied for its potential use in the treatment of viral infections. Additionally, 2-(2,4-dichlorophenyl)-4-(2-iodobenzylidene)-1,3-oxazol-5(4H)-one has been found to have antioxidant and anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
(4Z)-2-(2,4-dichlorophenyl)-4-[(2-iodophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2INO2/c17-10-5-6-11(12(18)8-10)15-20-14(16(21)22-15)7-9-3-1-2-4-13(9)19/h1-8H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUYJRSACJXDME-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(2,4-dichlorophenyl)-4-[(2-iodophenyl)methylidene]-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

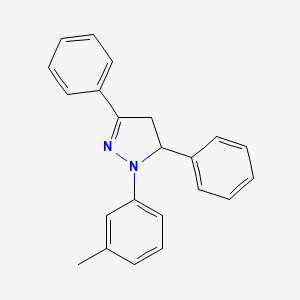
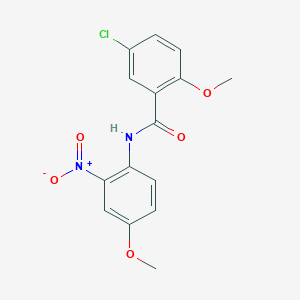
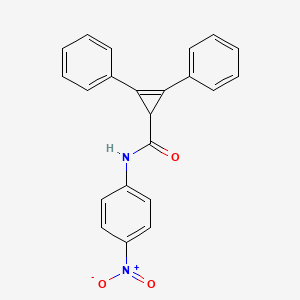
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960457.png)
![methyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4960459.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4960464.png)
![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)
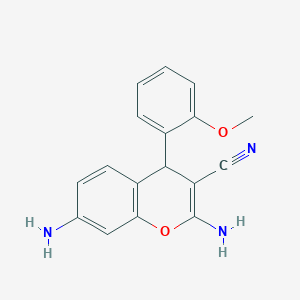
![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4960504.png)
![4-{6-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4960507.png)

